- Unsaturated aldehydes and ketones. III. Synthesis of the violet-leaf aldehyde, trans,cis-2,6-nonadien-1-alChemische Berichte, 1959, 92, 1983-9,
Cas no 928-97-2 ((3E)-hex-3-en-1-ol)

(3E)-hex-3-en-1-ol structure
Product Name:(3E)-hex-3-en-1-ol
CAS No:928-97-2
Molecular Formula:C6H12O
Molecular Weight:100.158882141113
MDL:MFCD00002960
CID:83213
PubChem ID:24902033
(3E)-hex-3-en-1-ol Properties
Names and Identifiers
-
- trans-hex-3-en-1-ol
- trans-3-Hexen-1-ol
- (3E)-Hex-3-en-1-ol
- (3E)-3-HEXEN-1-OL
- 3-HEXEN-1-OL
- E-3-HEXEN-1-OL
- T3 HEXENOL
- TRANS-3-HEXENOL
- 3-Hexen-1-ol,(E)- (8CI)
- 3-Hexen-1-ol, trans- (7CI)
- (3E)-Hexenol
- (E)-3-Hexen-1-ol
- (E)-3-Hexenol
- (3E)-3-Hexen-1-ol (ACI)
- 3-Hexen-1-ol, (E)- (8CI)
- trans-1-Hydroxy-3-hexene
-
- MDL: MFCD00002960
- InChIKey: UFLHIIWVXFIJGU-ONEGZZNKSA-N
- Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
- SMILES: C(/CCO)=C\CC
- BRN: 1719713
Computed Properties
- Exact Mass: 100.08900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 3
- Monoisotopic Mass: 100.089
- Heavy Atom Count: 7
- Complexity: 48.1
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.3
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- LogP: 1.33500
- PSA: 20.23000
- Merck: 14,4700
- Refractive Index: n20/D 1.439(lit.)
- Water Partition Coefficient: Slightly soluble in water.
- Boiling Point: 61-62 °C/12 mmHg(lit.)
- Melting Point: 99 ºC
- Flash Point: Fahrenheit: 138.2 ° f
Celsius: 59 ° c - FEMA: 4356 | TRANS-3-HEXENOL
- Solubility: Slightly soluble (14 g/l) (25 º C),
- Color/Form: Colorless liquid with green aroma
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
- Solubility: Slightly soluble in water, ethanol, propylene glycol, diethyl ether, miscible with oil
- Density: 0.817 g/mL at 25 °C(lit.)
(3E)-hex-3-en-1-ol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003VE0-1g |
TRANS-3-HEXEN-1-OL |
928-97-2 | 97% | 1g |
$44.00 | 2025-02-20 | |
A2B Chem LLC | AB79848-1g |
(E)-Hex-3-en-1-ol |
928-97-2 | 97% | 1g |
$35.00 | 2024-07-18 | |
Aaron | AR003VMC-250mg |
trans-3-Hexen-1-ol |
928-97-2 | 97% | 250mg |
$13.00 | 2025-01-22 | |
abcr | AB179029-5 g |
trans-3-Hexen-1-ol, 97%; . |
928-97-2 | 97% | 5 g |
€80.30 | 2023-07-20 | |
Ambeed | A277506-25g |
(E)-Hex-3-en-1-ol |
928-97-2 | 98% | 25g |
$174.0 | ||
Chemenu | CM542565-10g |
(E)-Hex-3-en-1-ol |
928-97-2 | 96% | 10g |
$92 | 2023-02-01 | |
Enamine | EN300-39013-1.0g |
hex-3-en-1-ol, Mixture of isomers |
928-97-2 | 1.0g |
$81.0 | |||
eNovation Chemicals LLC | D628428-5g |
trans-3-Hexen-1-ol |
928-97-2 | 97% | 5g |
$308 | 2022-10-17 | |
Life Chemicals | F0001-2233-0.25g |
(3E)-hex-3-en-1-ol |
928-97-2 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
TRC | H185260-250mg |
trans-3-Hexen-1-ol |
928-97-2 | 250mg |
$ 57.00 | 2023-09-07 |
(3E)-hex-3-en-1-ol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Reference
- Ring scission of cyclic β-halo ethers with samarium diiodide: a synthesis of (E)- and (Z)-enynolsTetrahedron Letters, 1988, 29(49), 6517-20,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
- Ring scission reaction of 2-alkyl-3-chlorotetrahydrofurans by magnesiumYouji Huaxue, 1987, (4), 291-3,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Zinc chloride , Poly(methylhydrosiloxane) , Sodium borohydride Solvents: Diisopropyl ether
Reference
- Preparation of alcohols using hydride reduction, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Methyldiethoxysilane Catalysts: Sodium triethylborohydride , (SP-5-13)-Dichloro[N,N′-[(2,6-pyridinediyl-κN)diethylidyne]bis[2,6-bis(1-methyle… Solvents: Toluene ; -78 °C; 1 h, 40 °C
Reference
- Selective Cobalt-Catalyzed Reduction of Terminal Alkenes and Alkynes Using (EtO)2Si(Me)H as a Stoichiometric ReductantACS Catalysis, 2016, 6(9), 6318-6323,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , Hexamethylphosphoramide
Reference
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, 46,,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
- Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketonesJournal of the Chemical Society, 1988, (11), 2971-8,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Octane
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ; 15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ; 15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
Reference
- Syntheses using alkyne-derived alkenyl- and alkynylaluminum compoundsOrganic Reactions (Hoboken, 1984, 32,,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis(1,1-dimet… , 2374202-84-1 Solvents: Water-d2 ; 2 min, rt; 12 h, rt
Reference
- A Supramolecular Strategy for Selective Catalytic Hydrogenation Independent of Remote Chain LengthJournal of the American Chemical Society, 2019, 141(30), 11806-11810,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Methyllithium
1.2 -
1.2 -
Reference
- Ethylene oxidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) , Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile , Water ; 10 h, 32 °C
Reference
- Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity, Japan, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina , Iron , Ruthenium Solvents: Ethanol ; 2 MPa, rt → 120 °C; 4 h, 120 °C
Reference
- Synthesis method of leaf alcohol from piperylene, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 30 min, 0 °C; 12 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Pd-catalyzed γ-arylation of γ,δ-unsaturated O-carbamates via an unusual haptotropic rearrangementChemical Science, 2019, 10(8), 2331-2335,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 2 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Reference
- Tandem IBX-Promoted Primary Alcohol Oxidation/Opening of Intermediate β,γ-Diolcarbonate Aldehydes to (E)-γ-Hydroxy-α,β-enalsChemistry - An Asian Journal, 2019, 14(13), 2278-2290,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
- Insect sex pheromones. Stereospecific syntheses of few lepidoptera pheromones containing (E)-alkene moietyJournal of the Indian Chemical Society, 1989, 66(4), 233-5,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water
Reference
- Transition metal promoted alkylations of alkynolsJournal of Organometallic Chemistry, 1976, 107(1),,
Synthetic Circuit 17
Reaction Conditions
Reference
- Cleavage of 2-ethyl-3-bromotetrahydrofuran by magnesiumIzvestiya Vysshikh Uchebnykh Zavedenii, 1992, 35(9), 110-12,
Synthetic Circuit 18
Reaction Conditions
Reference
- Interaction of 2,3-dibromotetrahydrofuran with ethylmagnesium bromideMetalloorganicheskaya Khimiya, 1991, 4(6), 1257-61,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 10 min, 0 °C; 0 °C → rt; 2.5 h, rt
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group AssistanceOrganic Letters, 2018, 20(20), 6384-6388,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C
Reference
- Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetateOrganic & Biomolecular Chemistry, 2015, 13(35), 9190-9193,
(3E)-hex-3-en-1-ol Raw materials
- 1,4-Hexanediol, 3-(diphenylphosphinyl)-, (R*,R*)-
- Furan, 3-chloro-2-ethyltetrahydro-, cis-
- Furan, 3-chloro-2-ethyltetrahydro-, trans- (9CI)
- 3-Hexenoic acid, methyl ester
- propanedioic acid
- (E)-3-Hexenoic Acid
- 2,4-Hexadien-1-ol, (2E, 4E)
- 2-NONENAL, (2,4-DINITROPHENYL)HYDRAZONE
- 2,3-dibromotetrahydrofuran
- Aluminum, 1-butenylbis(2-methylpropyl)-, (E)- (9CI)
- (E)-hex-3-enal
- 3-Hexenoic acid, anhydride with ethyl hydrogen carbonate, (E)- (9CI)
- 1-Butanol
- 3,5-Hexadien-1-ol, (3E)-
- Ethylene Oxide
- Ethylmagnesium Bromide (3M in Et2O)
- (3E)-hex-3-en-1-ol
- Furan, 3-bromo-2-ethyltetrahydro-
(3E)-hex-3-en-1-ol Preparation Products
(3E)-hex-3-en-1-ol Suppliers
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(3E)-hex-3-en-1-ol Related Literature
-
Roy P. Lester,Jay J. Dunsford,Jason E. Camp Org. Biomol. Chem. 2013 11 7472
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Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164
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M. E. Davis,M. K. Gilles,A. R. Ravishankara,James B. Burkholder Phys. Chem. Chem. Phys. 2007 9 2240
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Li Li,Qiong Wu,Youyong Wang,Morteza Soleimani Aghdam,Zhaojun Ban,Xiaochen Zhang,Hongyan Lu,Dong Li,Jiawei Yan,Jarukitt Limwachiranon,Zisheng Luo RSC Adv. 2019 9 14093
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Ronny Neumann,Alexander M. Khenkin Chem. Commun. 2006 2529
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Xiaoxiao Lin,Qiao Ma,Chengqiang Yang,Xiaofeng Tang,Weixiong Zhao,Changjin Hu,Xuejun Gu,Bo Fang,Yanbo Gai,Weijun Zhang RSC Adv. 2016 6 83573
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Marcus Olofsson,Birgitta Ek-Olausson,Evert Ljungstr?m,Sarka Langer J. Environ. Monit. 2003 5 963
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Dongdong Du,Min Xu,Jun Wang,Shuang Gu,Luyi Zhu,Xuezhen Hong RSC Adv. 2019 9 21164
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Feng Luo,Jia-Hui Cai,Xuan Zhang,Dong-Bing Tao,Xin Zhou,Qian Zhou,Ying-Bo Zhao,Bao-Dong Wei,Shun-Chang Cheng,Shu-Juan Ji RSC Adv. 2018 8 41422
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-97-2)TRANS-3-HEXEN-1-OL

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Amadis Chemical Company Limited
(CAS:928-97-2)(3E)-hex-3-en-1-ol

Purity:99%
Quantity:25g
Price($):157.0